methyl 3-(4-hydroxycyclohexyl)propanoate, Mixture of diastereomers
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Overview
Description
Methyl 3-(4-hydroxycyclohexyl)propanoate, mixture of diastereomers, is an organic compound that features a cyclohexyl ring substituted with a hydroxy group and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-hydroxycyclohexyl)propanoate typically involves the esterification of 3-(4-hydroxycyclohexyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The mixture of diastereomers is obtained due to the presence of chiral centers in the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(4-oxocyclohexyl)propanoate.
Reduction: 3-(4-hydroxycyclohexyl)propanol.
Substitution: Methyl 3-(4-alkoxycyclohexyl)propanoate.
Scientific Research Applications
Methyl 3-(4-hydroxycyclohexyl)propanoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving the modification of biological molecules.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: As a precursor in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-hydroxycyclohexyl)propanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-hydroxycyclohexyl)propanoate: Similar structure but with the hydroxy group at the 3-position.
Methyl 3-(4-methoxycyclohexyl)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Methyl 3-(4-hydroxycyclohexyl)propanoate is unique due to the specific positioning of the hydroxy group on the cyclohexyl ring, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
5597-51-3 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(4-hydroxycyclohexyl)propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
HOBQLTVRMBTDDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCC(CC1)O |
Purity |
95 |
Origin of Product |
United States |
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